Dipotassium phosphite

Vue d'ensemble

Description

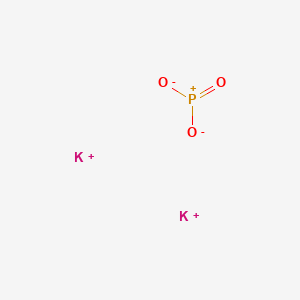

Dipotassium phosphite is an inorganic compound with the chemical formula K₂HPO₃. It is a salt of phosphorous acid and potassium, and it is commonly used in agriculture as a fungicide and fertilizer. The compound is known for its high solubility in water and its ability to provide both potassium and phosphorus to plants, which are essential nutrients for their growth and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipotassium phosphite can be synthesized through the reaction of phosphorous acid (H₃PO₃) with potassium hydroxide (KOH). The reaction is typically carried out in an aqueous solution, and the resulting product is this compound along with water. The chemical equation for this reaction is:

H3PO3+2KOH→K2HPO3+2H2O

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing phosphorous acid with potassium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is then purified and crystallized to obtain the desired compound. The process involves careful monitoring of temperature and pH to ensure the complete reaction and high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Dipotassium phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to dipotassium phosphate (K₂HPO₄) using oxidizing agents such as hydrogen peroxide (H₂O₂). The reaction is typically carried out in an aqueous solution at room temperature.

K2HPO3+H2O2→K2HPO4+H2O

Reduction: this compound can be reduced to phosphine (PH₃) under specific conditions, although this reaction is less common and requires strong reducing agents.

Substitution: this compound can undergo substitution reactions with various halides to form corresponding phosphite esters.

Major Products Formed: The major products formed from the oxidation of this compound are dipotassium phosphate and water. In substitution reactions, the products depend on the specific halide used.

Applications De Recherche Scientifique

Dipotassium phosphite has a wide range of applications in scientific research, including:

Agriculture: It is used as a fungicide and fertilizer to protect plants from fungal infections and to provide essential nutrients.

Chemistry: this compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other phosphorus-containing compounds.

Biology: It is used in studies related to plant physiology and nutrient uptake.

Medicine: Research is being conducted on the potential use of this compound in medical applications, including its role in bone health and as a potential treatment for certain diseases.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of dipotassium phosphite involves its ability to provide phosphorus and potassium to plants. Phosphorus is a critical component of ATP, nucleic acids, and cell membranes, while potassium is essential for enzyme activation, osmoregulation, and stomatal function. This compound is absorbed by plant roots and translocated to various parts of the plant, where it exerts its effects by enhancing nutrient availability and improving plant health.

Comparaison Avec Des Composés Similaires

Dipotassium phosphate (K₂HPO₄): Similar to dipotassium phosphite, but contains phosphate instead of phosphite. It is also used as a fertilizer and food additive.

Monopotassium phosphate (KH₂PO₄): Contains one potassium ion and is used in fertilizers and as a buffering agent.

Tripotassium phosphate (K₃PO₄): Contains three potassium ions and is used in various industrial applications.

Uniqueness: this compound is unique in its ability to provide both potassium and phosphorus in a form that is readily available to plants Its high solubility and effectiveness as a fungicide make it a valuable compound in agriculture

Activité Biologique

Dipotassium phosphite (K2HPO3) is a compound widely recognized for its biological activity, particularly in agriculture and animal health. This article delves into the mechanisms of action, efficacy, and applications of this compound, supported by various studies and findings.

This compound functions primarily as a fungicide and nutrient supplement. Its biological activity can be attributed to several mechanisms:

- Fungitoxic Effects : The phosphite ion (H2PO3-) exhibits direct fungitoxic properties against certain pathogens, particularly those in the genus Phytophthora. Research indicates that phosphite does not kill fungi directly but stimulates the plant's natural defense mechanisms, leading to the production of phytoalexins that inhibit pathogen growth .

- Phosphate Metabolism Interference : Studies have shown that phosphonate fungicides disrupt phosphate metabolism in fungi, causing an accumulation of polyphosphate and pyrophosphate within fungal cells. This accumulation diverts ATP from other metabolic pathways, inhibiting fungal growth .

- Nutritional Role : As a source of potassium and phosphorus, this compound plays a vital role in plant nutrition. It aids in alleviating stress from abiotic factors and enhances overall plant health by improving nutrient uptake and metabolic processes .

Efficacy in Agricultural Applications

This compound has been extensively studied for its efficacy in various agricultural contexts:

- Plant Pathogen Control : In trials involving different Phytophthora species, this compound demonstrated significant effectiveness in reducing disease incidence in crops such as Eucalyptus. The concentration of phosphite ions was found to influence the activation of host defense enzymes, providing a dual mechanism of action—direct inhibition of pathogens and stimulation of plant defenses .

- Turfgrass Management : Research indicates that this compound is rapidly assimilated into turfgrass tissues, enhancing resistance to diseases without significantly increasing phosphate levels. This property is crucial for turf management, especially during periods of low growth when traditional fertilizers may be less effective .

Case Studies

Several studies highlight the practical applications and benefits of this compound:

- Dairy Cattle Health : A study evaluated the use of K Phos-Boost boluses (which contain dipotassium phosphate) in dairy cows suffering from hypophosphatemia. Results showed that treated cows exhibited significant improvements in serum phosphorus levels and overall health, demonstrating the compound's role in metabolic disease prevention .

- Crop Stress Mitigation : In experiments examining the effects of zinc oxide nanoparticles (ZnONPs) on crops like Triticum aestivum and Solanum lycopersicum, supplementation with dipotassium phosphate alleviated stress caused by ZnONPs. The study reported significant improvements in growth metrics and physiological parameters when phosphorus was applied alongside ZnONPs .

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

IUPAC Name |

dipotassium;dioxido(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXXKCDYKKSZHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][P+](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035961 | |

| Record name | Dipotassium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.169 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White deliquescent solid; [Merck Index] | |

| Record name | Phosphonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13492-26-7 | |

| Record name | Potassium phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013492267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D69679I4JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.